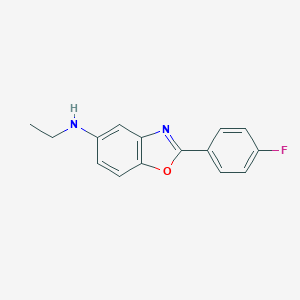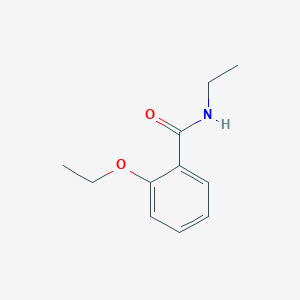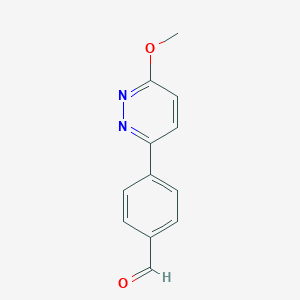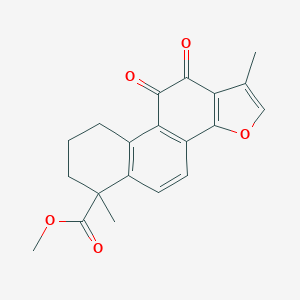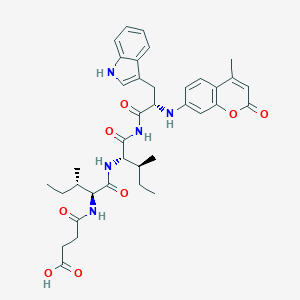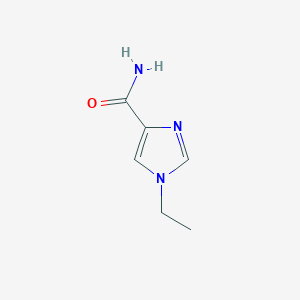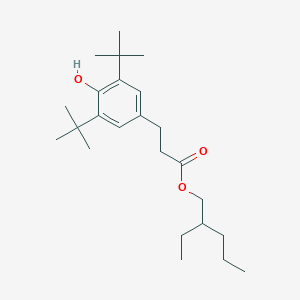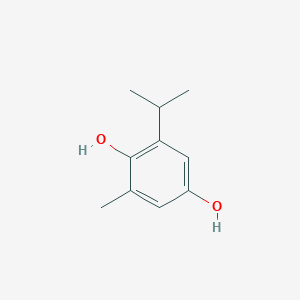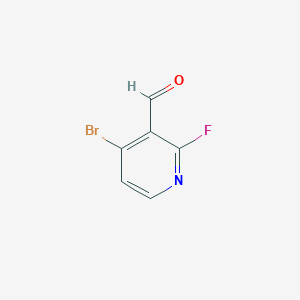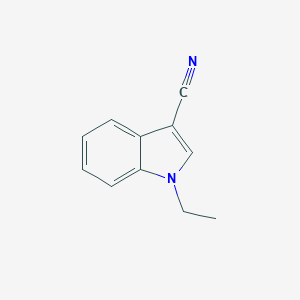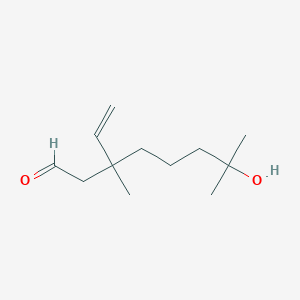
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (E)-3,7-dimethyl-2,6-octadienal-1-ol and is a member of the aldehyde family. It is a colorless liquid with a fruity odor and is widely used in the food and fragrance industry.
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is not well understood. However, it is believed to interact with receptors in the olfactory system, resulting in the perception of a fruity odor.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal. However, it has been shown to have low toxicity and is generally considered safe for use in food and fragrance products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal in lab experiments is its availability. This compound is commercially available and can be easily synthesized using standard laboratory techniques. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal. One area of interest is the development of new applications for this compound in the food and fragrance industries. Additionally, further research is needed to understand its mechanism of action and potential physiological effects. Finally, there is potential for the development of new insecticides based on the structure of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal.
Métodos De Síntesis
The synthesis of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal can be achieved through various methods. One of the most common methods is the aldol condensation of 3,7-dimethyl-2,6-octadien-1-ol and acetaldehyde. The reaction is catalyzed by a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal has been extensively studied for its potential applications in various fields. In the food industry, it is used as a flavoring agent in products such as baked goods, beverages, and dairy products. In the fragrance industry, it is used as a component in perfumes and colognes. Additionally, this compound has been studied for its potential use in the development of insecticides and as a precursor for the synthesis of other chemicals.
Propiedades
Número CAS |
130675-15-9 |
|---|---|
Nombre del producto |
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal |
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
3-ethenyl-7-hydroxy-3,7-dimethyloctanal |
InChI |
InChI=1S/C12H22O2/c1-5-12(4,9-10-13)8-6-7-11(2,3)14/h5,10,14H,1,6-9H2,2-4H3 |
Clave InChI |
RMSSTDDQDYGBHH-GFCCVEGCSA-N |
SMILES isomérico |
C[C@@](CCCC(C)(C)O)(CC=O)C=C |
SMILES |
CC(C)(CCCC(C)(CC=O)C=C)O |
SMILES canónico |
CC(C)(CCCC(C)(CC=O)C=C)O |
Sinónimos |
(R)-7-HYDROXY-3,7-DIMETHYL-3-VINYL-OCTANAL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



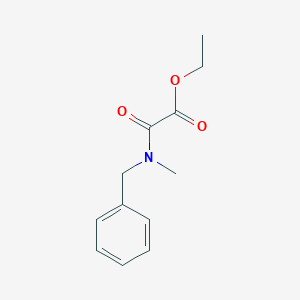
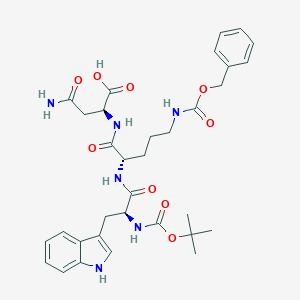
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)
